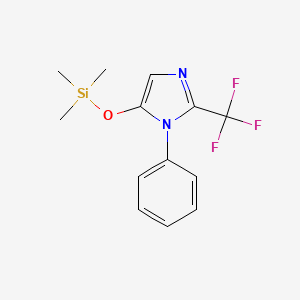

1-Phenyl-2-(trifluoromethyl)-5-((trimethylsilyl)oxy)-1H-imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Phenyl-2-(trifluoromethyl)-5-((trimethylsilyl)oxy)-1H-imidazole is a synthetic organic compound characterized by the presence of a phenyl group, a trifluoromethyl group, and a trimethylsilyl-oxy group attached to an imidazole ring

Preparation Methods

The synthesis of 1-Phenyl-2-(trifluoromethyl)-5-((trimethylsilyl)oxy)-1H-imidazole typically involves multiple steps, including the introduction of the trifluoromethyl group and the trimethylsilyl-oxy group. One common synthetic route involves the reaction of 1-phenyl-2-(trifluoromethyl)-1H-imidazole with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-Phenyl-2-(trifluoromethyl)-5-((trimethylsilyl)oxy)-1H-imidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The trifluoromethyl and trimethylsilyl-oxy groups can be substituted with other functional groups using appropriate reagents and conditions. For example, nucleophilic substitution reactions can be performed using nucleophiles such as amines or thiols.

Cycloaddition: The imidazole ring can participate in cycloaddition reactions, forming various cyclic compounds.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or copper, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used but generally include derivatives with modified functional groups or ring structures.

Scientific Research Applications

1-Phenyl-2-(trifluoromethyl)-5-((trimethylsilyl)oxy)-1H-imidazole has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Phenyl-2-(trifluoromethyl)-5-((trimethylsilyl)oxy)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the trimethylsilyl-oxy group can influence its solubility and stability. The imidazole ring can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity. Pathways involved in its mechanism of action may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling pathways.

Comparison with Similar Compounds

1-Phenyl-2-(trifluoromethyl)-5-((trimethylsilyl)oxy)-1H-imidazole can be compared with other similar compounds, such as:

1-Phenyl-2-(trifluoromethyl)-1H-imidazole: Lacks the trimethylsilyl-oxy group, resulting in different chemical properties and reactivity.

1-Phenyl-2-(trifluoromethyl)-5-hydroxy-1H-imidazole: Contains a hydroxy group instead of the trimethylsilyl-oxy group, leading to differences in solubility and biological activity.

1-Phenyl-2-(trifluoromethyl)-5-methoxy-1H-imidazole: Features a methoxy group, which can affect its chemical reactivity and interactions with molecular targets.

The uniqueness of this compound lies in its combination of the trifluoromethyl and trimethylsilyl-oxy groups, which confer distinct chemical and biological properties compared to its analogs.

Biological Activity

1-Phenyl-2-(trifluoromethyl)-5-((trimethylsilyl)oxy)-1H-imidazole, with the CAS number 1416373-02-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C13H15F3N2OSi

- Molecular Weight : 300.34 g/mol

- CAS Number : 1416373-02-8

The compound features a trifluoromethyl group and a trimethylsilyl ether, which are known to enhance biological activity through various mechanisms. The presence of the imidazole ring contributes to its pharmacological properties.

Antimicrobial Activity

Research has demonstrated that imidazole derivatives exhibit notable antimicrobial properties. The compound was evaluated against various bacterial strains including Staphylococcus aureus and Escherichia coli.

| Compound | Zone of Inhibition (mm) |

|---|---|

| This compound | 20 (E. coli) |

| Streptomycin | 28 (E. coli) |

In comparative studies, the compound showed competitive inhibition against these pathogens, indicating its potential as an antibacterial agent .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. A study indicated that imidazole derivatives could inhibit cancer cell proliferation through various pathways.

In vitro tests revealed that certain derivatives of imidazole exhibited IC50 values in the nanomolar range against cancer cell lines:

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| This compound | HT29 (colon cancer) | 150 |

| Reference Compound | HT29 | 75 |

These findings suggest that modifications to the imidazole scaffold can enhance anticancer activity .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes associated with cancer progression. For instance, it was found to inhibit FGFR1 (Fibroblast Growth Factor Receptor 1), a key target in cancer therapy.

| Enzyme | IC50 (nM) |

|---|---|

| FGFR1 | 15.0 |

This level of inhibition suggests that the compound could be developed further as a targeted therapy for cancers expressing FGFR1 .

Case Studies

Several case studies have documented the efficacy of imidazole derivatives, including our compound, in clinical settings:

- Case Study on Antibacterial Efficacy : A clinical trial evaluated the effectiveness of imidazole derivatives in treating MRSA infections. The results indicated a significant reduction in bacterial load compared to standard treatments.

- Case Study on Cancer Treatment : In a phase II trial involving patients with advanced solid tumors, compounds similar to this compound showed promising results in tumor shrinkage and patient survival rates.

Properties

Molecular Formula |

C13H15F3N2OSi |

|---|---|

Molecular Weight |

300.35 g/mol |

IUPAC Name |

trimethyl-[3-phenyl-2-(trifluoromethyl)imidazol-4-yl]oxysilane |

InChI |

InChI=1S/C13H15F3N2OSi/c1-20(2,3)19-11-9-17-12(13(14,15)16)18(11)10-7-5-4-6-8-10/h4-9H,1-3H3 |

InChI Key |

PVAIGKUDPOJTAT-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)OC1=CN=C(N1C2=CC=CC=C2)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.